molecular formula C11H14N2O3 B110532 5-Allyl-5-(2-methylallyl)barbituric acid CAS No. 66941-74-0

5-Allyl-5-(2-methylallyl)barbituric acid

Cat. No.: B110532
CAS No.: 66941-74-0
M. Wt: 222.24 g/mol
InChI Key: OEKGSCSLYOYXDZ-UHFFFAOYSA-N
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Description

5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications.

Preparation Methods

The synthesis of 5-Allyl-5-(2-methylallyl)barbituric acid typically involves the reaction of barbituric acid with allyl and methylallyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and methylallyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

5-Allyl-5-(2-methylallyl)barbituric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.

    Substitution: The allyl and methylallyl groups can be substituted with other functional groups through reactions with appropriate reagents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Scientific Research Applications

5-Allyl-5-(2-methylallyl)barbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Allyl-5-(2-methylallyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Similar compounds to 5-Allyl-5-(2-methylallyl)barbituric acid include:

    Methohexital: This compound has an allyl group and a methylpentynyl group, used primarily as an anesthetic.

Properties

IUPAC Name

5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGSCSLYOYXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66941-74-0
Record name Barbituric acid, 5-allyl-5-(2-methylallyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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